1-[(1-Methylimidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid
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Overview
Description
1-[(1-Methylimidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid is a complex organic compound featuring an imidazole ring, a piperidine ring, and a phenylpropyl group
Preparation Methods
The synthesis of 1-[(1-Methylimidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the imidazole and piperidine rings. One common method involves the acid-catalyzed methylation of imidazole using methanol . Another approach is the Radziszewski reaction, which combines glyoxal, formaldehyde, ammonia, and methylamine . The final step involves coupling the imidazole and piperidine derivatives under specific reaction conditions to form the target compound.
Industrial production methods often utilize large-scale reactors and optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and advanced purification techniques to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
1-[(1-Methylimidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols and amines.
Substitution: Nucleophilic substitution reactions are possible, especially at the imidazole ring. Common reagents include alkyl halides and acyl chlorides, resulting in the formation of substituted imidazole derivatives.
Scientific Research Applications
1-[(1-Methylimidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 1-[(1-Methylimidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and modulating biochemical pathways . The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
1-[(1-Methylimidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid can be compared with other imidazole-containing compounds, such as:
1-Methylimidazole-4-carboxylic acid: This compound shares the imidazole core but lacks the piperidine and phenylpropyl groups, resulting in different chemical properties and applications.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used for treating gastric ulcers.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-22-15-12-21-18(22)16-23-13-10-20(11-14-23,19(24)25)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,12,15H,5,8-11,13-14,16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJVVJFCUIOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCC(CC2)(CCCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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